molecular formula C14H24N2 B13894473 3-[2-(Dipropylamino)ethyl]aniline

3-[2-(Dipropylamino)ethyl]aniline

Cat. No.: B13894473
M. Wt: 220.35 g/mol
InChI Key: MBKXYXSOMKNXQX-UHFFFAOYSA-N
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Description

3-[2-(Dipropylamino)ethyl]aniline is an aromatic amine derivative featuring a benzene ring substituted at the 3-position with a 2-(dipropylamino)ethyl group. Its molecular formula is C₁₄H₂₅N₂, with an average molecular mass of 221.36 g/mol. The compound’s structure combines a primary aniline group with a tertiary dipropylamine moiety linked via an ethyl spacer.

Properties

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

3-[2-(dipropylamino)ethyl]aniline

InChI

InChI=1S/C14H24N2/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13/h5-7,12H,3-4,8-11,15H2,1-2H3

InChI Key

MBKXYXSOMKNXQX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC(=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dipropylamino)ethyl]aniline typically involves the reaction of aniline with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dipropylamino)ethyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Dipropylamino)ethyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-[2-(Dipropylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially affecting mood and behavior .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 3-[2-(Dipropylamino)ethyl]aniline and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Features References
This compound C₁₄H₂₅N₂ 221.36 Tertiary amine (dipropylaminoethyl) Aniline core with aliphatic tertiary amine
2-(3-Aminopropyl)aniline C₉H₁₄N₂ 150.23 Primary amine (aminopropyl) Aniline core with short-chain primary amine
3-[2-(2-Pyridinyl)ethyl]aniline C₁₃H₁₄N₂ 198.27 Heteroaromatic (pyridinyl ethyl) Pyridine ring introduces aromatic nitrogen
2-{3-[2-(Diethylamino)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylaniline C₁₅H₂₂N₄O 274.36 Heterocyclic (oxadiazole) + tertiary amine Oxadiazole enhances polarity and hydrogen bonding
p-[2-[3-(Diethylamino)propoxy]propyl]aniline C₁₆H₂₈N₂O 264.41 Ether-linked tertiary amine Propoxy spacer increases flexibility
Key Observations:
  • Molecular Weight: The target compound (221.36 g/mol) is intermediate in size compared to simpler analogs like 2-(3-Aminopropyl)aniline (150.23 g/mol) and bulkier derivatives such as oxadiazole-containing compounds (274.36 g/mol) .
  • In contrast, the pyridinyl group in 3-[2-(2-Pyridinyl)ethyl]aniline introduces aromaticity and weak basicity (pKa ~5–6), enabling pH-dependent solubility .
  • Synthetic Complexity: Introducing the dipropylaminoethyl group requires multi-step alkylation or reductive amination, whereas pyridinyl or oxadiazole moieties demand coupling reactions (e.g., Suzuki or Huisgen cycloaddition) .

Stability and Reactivity

  • Oxidative Stability: Tertiary amines like dipropylaminoethyl are less prone to oxidation than primary amines (e.g., 2-(3-Aminopropyl)aniline), which may form imines or nitriles under harsh conditions .
  • Electrophilic Reactivity : The aniline ring in the target compound is electron-rich due to the ethylenediamine linker’s electron-donating effects, making it susceptible to electrophilic substitution (e.g., nitration, halogenation). Pyridinyl-containing analogs () resist such reactions due to the electron-withdrawing pyridine ring .

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